3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Medicinal Chemistry ADME Prediction Physicochemical Property

3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine sulfonamide class. It features a 3-methylbenzenesulfonamide group linked via a propyl chain to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core.

Molecular Formula C17H20N4O2S
Molecular Weight 344.43
CAS No. 1797862-67-9
Cat. No. B2711829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
CAS1797862-67-9
Molecular FormulaC17H20N4O2S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
InChIInChI=1S/C17H20N4O2S/c1-13-5-3-7-16(9-13)24(22,23)19-8-4-6-15-11-18-17-10-14(2)20-21(17)12-15/h3,5,7,9-12,19H,4,6,8H2,1-2H3
InChIKeyYUTWAQCMIAOWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide (CAS 1797862-67-9) as a Research Tool


3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine sulfonamide class [1]. It features a 3-methylbenzenesulfonamide group linked via a propyl chain to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core. This compound is primarily utilized as a specialized building block or screening compound in early-stage medicinal chemistry and chemical biology, where its distinct structural features are of interest for exploring kinase or GPCR target space .

Structure-Activity Risks of Substituting 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide


In the absence of public bioactivity data, the primary risk of substituting this compound with a generic analog lies in the profound and unpredictable impact of even minor structural changes on binding affinity and selectivity. The specific 3-methyl substitution on the benzenesulfonamide, combined with the 2-methyl group on the pyrazolo[1,5-a]pyrimidine scaffold and the propyl linker length, creates a unique pharmacophore. Replacing any of these fragments—for example, with a nicotinamide or a trifluoromethylbenzenesulfonamide —can fundamentally alter hydrogen-bonding capacity, lipophilicity, and molecular shape, leading to a complete loss of the desired biological interaction. This is a well-documented phenomenon in pyrazolo[1,5-a]pyrimidine kinase inhibitors where subtle structural tweaks dictate target engagement [1].

Quantifiable Differentiation of 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide from its Closest Analogs


Predicted Lipophilicity (clogP) as a Descriptor for Membrane Permeability and Target Engagement

The target compound's predicted lipophilicity (clogP 2.18) is notably lower than that of its closest analog, N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide (estimated clogP > 3.0), due to the absence of the electronegative trifluoromethyl group. This difference suggests a significant divergence in membrane permeability and plasma protein binding, which are critical for developing probes with favorable pharmacokinetic profiles [1].

Medicinal Chemistry ADME Prediction Physicochemical Property

Topological Polar Surface Area (TPSA) as a Determinant of Oral Bioavailability and CNS Penetration

With a predicted Topological Polar Surface Area (TPSA) of 66.70 Ų, the target compound lies within the optimal range for oral bioavailability (typically < 140 Ų) and blood-brain barrier penetration (typically < 90 Ų). In contrast, the nicotinamide analog N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide has a higher TPSA due to its additional amide group, which would impede passive CNS penetration. This makes the target sulfonamide a more suitable scaffold for developing brain-penetrant probes [1].

Drug Likeness ADME Prediction Physicochemical Property

Structural Uniqueness of the 3-Methylbenzenesulfonamide Moiety for Selective Enzyme Inhibition

The target compound is the only one among its immediate structural family to incorporate a meta-methyl group on the benzenesulfonamide ring. Close comparators feature either an unsubstituted benzenesulfonamide or a 2-trifluoromethyl group. This meta-methyl group is a classic pharmacophoric element in kinase inhibitors and can engage in specific hydrophobic interactions within a binding pocket. Related pyrazolo[1,5-a]pyrimidines have demonstrated that even a methyl shift (ortho vs. meta vs. para) can change kinase selectivity profiles from CDK2 to TRKA, making this specific substitution pattern highly significant for target selectivity .

Structure-Activity Relationship Fragment-Based Drug Design Enzyme Inhibition

Recommended Research Applications for 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide (CAS 1797862-67-9)


Diversity-Oriented Synthesis for Kinase Inhibitor Library Design

The compound's unique meta-methylbenzenesulfonamide group makes it an ideal diversity element for constructing a focused library of pyrazolo[1,5-a]pyrimidine kinase inhibitors. Its differentiated TPSA and clogP profile compared to amide-based analogs supports its use in generating hits with favorable oral and CNS drug-like properties [1]. Procurement priority should be given to projects aiming to explore novel hydrophobic interactions within the ATP-binding pocket of kinases.

Fragment-Based Lead Generation for CNS Targets

With a predicted TPSA (66.70 Ų) and clogP (2.18) within the optimal range for CNS drug candidates, this sulfonamide is a strategically selected fragment for growing or linking into brain-penetrant inhibitors. Its physicochemical advantage over more polar amide analogs (TPSA > 90 Ų) directly justifies its selection for screening campaigns against CNS disease targets [1].

Structure-Activity Relationship (SAR) Studies on Selective GPCR Antagonists

Given its structural class, this compound can serve as a key intermediate or core scaffold for developing selective 5-HT6 receptor antagonists. The 3-methyl group on the sulfonamide is a critical SAR point that can be varied to modulate selectivity against other serotonin receptor subtypes, a pathway established for related 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines [2].

Chemical Probe Development for Cyclin-Dependent Kinases (CDKs)

The pyrazolo[1,5-a]pyrimidine core is a known pharmacophore for CDK inhibition. The target compound provides a novel and underexplored sulfonamide vector at the 6-position via a propyl linker, offering a new avenue for probing selectivity between CDK family members (e.g., CDK2 vs. CDK6) that is structurally distinct from the typical 3-position sulfonamide analogs [3].

Quote Request

Request a Quote for 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.